molecular formula C16H13NO7S B2522923 1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate CAS No. 865613-32-7

1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate

Cat. No.: B2522923
CAS No.: 865613-32-7
M. Wt: 363.34
InChI Key: VEGKTKXBHZPJRU-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate is a specialized synthetic intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound belongs to a class of reagents where a phthalimide group is linked to a sulfonate ester. The 3,4-dimethoxyphenylsulfonate moiety acts as a potential activated leaving group, while the electron-deficient phthalimide group can be displaced by nucleophiles or can participate in further functionalization. This bifunctional nature makes it a valuable scaffold for constructing complex molecules. Its primary research application is as a key building block in the synthesis of potential active pharmaceutical ingredients (APIs) and other biologically active molecules. Analogs of this compound, such as the tosylate derivative, are recognized as critical intermediates for producing therapeutics targeting conditions such as HIV/AIDS and hepatitis . Furthermore, related 1,3-dioxoisoindolin-yl structures have demonstrated significant biological activity in their own right, serving as the core pharmacophore in compounds investigated as anticancer and antioxidant agents . These analogs have shown promising activity against a range of cancer cell lines and function through mechanisms such as inhibition of the Epidermal Growth Factor Receptor (EGFR) . Researchers can utilize this compound in various synthetic transformations, including nucleophilic substitution reactions to introduce the 3,4-dimethoxybenzenesulfonate group into target molecules, or to modify the phthalimide ring system itself. The crystalline nature of related compounds, as confirmed by X-ray crystallography studies on similar molecules, aids in ensuring product purity and characterization during research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3,4-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7S/c1-22-13-8-7-10(9-14(13)23-2)25(20,21)24-17-15(18)11-5-3-4-6-12(11)16(17)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGKTKXBHZPJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . For instance, one method involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water, using a catalyst such as SiO2-tpy-Nb at reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .

Scientific Research Applications

Chemistry

1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate serves as a building block in organic synthesis , enabling the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthetic applications.

Medicine

The compound is under investigation for its therapeutic properties , particularly:

  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells.
  • Antioxidant Properties : It has shown potential in scavenging free radicals, which could mitigate oxidative stress.

Industry

In industrial applications, this compound is utilized in the development of materials with specific properties:

  • Photochromic Materials : These materials change color in response to light exposure.
  • Polymer Additives : Enhancing the performance characteristics of polymers.

Anticancer Studies

Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoindoline compounds exhibit significant cytotoxicity against various cancer cell lines. Structural modifications were found to enhance biological activity.

Antioxidant Activity

A study in Phytochemistry evaluated similar compounds' antioxidant potential and found they effectively reduced oxidative stress markers in cellular models.

Mechanistic Insights

Another study focused on the molecular interactions between isoindoline derivatives and enzymes involved in cancer metabolism, offering insights into their therapeutic applications.

Mechanism of Action

The mechanism of action of 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate include other isoindoline-1,3-dione derivatives, such as:

Uniqueness

This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate is a compound classified under isoindoline-1,3-dione derivatives. This compound is characterized by its unique structure, which includes an isoindoline nucleus with carbonyl groups at positions 1 and 3, making it a subject of interest in various biological research contexts.

  • IUPAC Name : (1,3-dioxoisoindol-2-yl) 3,4-dimethoxybenzenesulfonate
  • Molecular Formula : C16H13NO7S
  • CAS Number : 865613-32-7
  • Molecular Weight : 369.34 g/mol

Synthesis and Production

The synthesis of this compound typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. The process can be optimized using continuous flow reactors to enhance yield and purity. The choice of solvents and catalysts plays a crucial role in the efficiency of the production process.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor functions, which may lead to various therapeutic effects including:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cells.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its antioxidant effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Studies : Research published in Journal of Medicinal Chemistry indicated that derivatives of isoindoline compounds exhibit significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antioxidant Activity : A study published in Phytochemistry evaluated the antioxidant potential of similar compounds and found that they effectively reduced oxidative stress markers in cellular models .
  • Mechanistic Insights : Another study focused on the molecular interactions between isoindoline derivatives and specific enzymes involved in cancer metabolism, providing insights into how these compounds can be utilized for therapeutic purposes .

Comparative Analysis

To better understand the efficacy of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameAnticancer ActivityAntioxidant ActivityNotes
ThalidomideModerateYesKnown for immunomodulatory effects
PhthalimideLowModerateUsed as a precursor in pharmaceuticals
This compoundHigh (in vitro)HighPotential for further development

Q & A

Q. What are the recommended synthetic routes for 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution between 1,3-dioxoisoindoline derivatives and activated sulfonyl chlorides. A typical method involves reacting 3,4-dimethoxybenzenesulfonyl chloride with 2-hydroxyisoindoline-1,3-dione in the presence of a base like triethylamine or pyridine in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen . Optimization includes controlling stoichiometry (1:1.2 molar ratio of isoindoline to sulfonyl chloride) and temperature (0–25°C). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined spectroscopic techniques are essential:

  • NMR : Confirm sulfonate ester linkage via downfield shifts in 1H^1H-NMR (e.g., aromatic protons at δ 7.5–8.0 ppm) and 13C^{13}C-NMR (sulfonate carbon at ~140–145 ppm) .
  • IR : Validate sulfonate (S=O stretching at ~1170–1370 cm1^{-1}) and isoindolinone (C=O at ~1700 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ or [M–H]^-) .

Q. What solvent systems are optimal for solubility studies of this compound?

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. Solubility can be enhanced using co-solvents like ethanol:DMSO (4:1 v/v) . For biological assays, stock solutions in DMSO (<5% final concentration) are recommended to avoid cytotoxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the sulfonate-isoindolinone conformation?

Single-crystal X-ray diffraction is critical for determining bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking). Use SHELX-97 for structure refinement:

  • Collect data with a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine using full-matrix least-squares on F2F^2 (R1 < 0.05, wR2 < 0.12) .
  • Analyze hydrogen bonding (e.g., C–H···O interactions) via Mercury or OLEX2 .

Q. What methodologies are suitable for analyzing biological interactions, such as enzyme inhibition?

  • Enzyme Assays : Test inhibitory activity against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
  • Molecular Docking : Use AutoDock Vina to model binding to active sites (PDB: 3COZ for sulfonate-binding enzymes). Validate with MD simulations (GROMACS) to assess stability .
  • SAR Studies : Modify substituents on the dimethoxyphenyl ring to correlate electronic effects (Hammett σ constants) with activity .

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (retention time shifts).
  • VT-NMR : Variable-temperature NMR (25–60°C) to identify dynamic conformational changes .
  • Crystallographic Validation : Compare unit cell parameters across batches to rule out polymorphism .

Methodological Challenges

Q. What strategies mitigate sulfonate ester hydrolysis during biological assays?

  • pH Control : Maintain assay buffers at pH 7.4 (PBS) to minimize hydrolysis.
  • Stabilizers : Add 1% BSA or cyclodextrins to encapsulate the compound .
  • LC-MS Monitoring : Quantify degradation products (e.g., free 3,4-dimethoxybenzenesulfonic acid) .

Q. How can computational chemistry predict reactive sites for further functionalization?

  • DFT Calculations : Use Gaussian 16 (B3LYP/6-31G*) to calculate Fukui indices, identifying nucleophilic (isoindolinone carbonyl) and electrophilic (sulfonate sulfur) centers .
  • Electrostatic Potential Maps : Generate via Multiwfn to visualize charge distribution .

Data Interpretation and Reproducibility

Q. What statistical approaches resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Apply random-effects models to aggregate IC50_{50} values from multiple studies (e.g., RevMan).
  • Principal Component Analysis (PCA) : Correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. How can researchers ensure reproducibility in crystallographic studies?

  • CCDC Deposition : Archive cif files in the Cambridge Structural Database (CSD) for public validation .
  • Rigorous Refinement : Use SHELXL-2018 with twin refinement for high-Z ' structures .

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